1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one
Description
This compound features a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a piperazine moiety. The piperazine is further linked via a carbonyl group to a 2-phenoxypropan-1-one chain.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-17(29-18-5-3-2-4-6-18)21(27)26-11-9-24(10-12-26)19-7-8-20(23-22-19)25-13-15-28-16-14-25/h2-8,17H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWATNQEIAVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors.
Mode of Action
The compound acts as an inhibitor of PI3K. It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the downstream signaling pathways that are activated by PI3K, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. When PI3K is inhibited, the downstream Akt signaling pathway is also inhibited. This leads to a decrease in the transcription of genes involved in cell survival and proliferation. Additionally, the inhibition of PI3K can also affect other signaling pathways, such as the MAPK and STAT pathways.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable. This suggests that the compound may also be absorbed well in the gastrointestinal tract. The compound’s distribution, metabolism, and excretion are currently unknown and would need further investigation.
Result of Action
The inhibition of PI3K leads to a decrease in cell survival and proliferation. This can result in the death of cancer cells, slowing the progression of the disease.
Biochemical Analysis
Biochemical Properties
1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphatidylinositol-3-kinase (PI3K), a key enzyme in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to influence such critical enzymes underscores its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PI3K can lead to alterations in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its binding to PI3K inhibits the enzyme’s activity, leading to downstream effects on the PI3K/Akt signaling pathway. This inhibition can result in reduced cell proliferation and increased apoptosis, highlighting its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic or adverse effects can occur, including organ toxicity and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with PI3K can affect the metabolism of lipids and glucose, thereby impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Its distribution within the body can influence its therapeutic effects and potential side effects, making it essential to understand these processes for effective drug development.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy. For example, its presence in the cytoplasm can facilitate interactions with cytoplasmic enzymes, while its localization in the nucleus can influence gene expression.
Biological Activity
1-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a unique combination of a phenoxypropanone moiety, a piperazine ring, and a pyridazine derivative with a morpholine substituent. This structural diversity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
Enzyme Inhibition
Research indicates that derivatives of piperazine, including this compound, can act as inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
Studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, derivatives containing the morpholine and piperazine groups have been associated with reduced tumor growth in animal models .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential use as an antibiotic agent. The presence of the phenoxy group may enhance membrane permeability, facilitating access to intracellular targets .
Case Studies
- Cytotoxicity in Cancer Cells : A study involving the evaluation of various piperazine derivatives found that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7) and lung cancer cell lines (A549). This indicates strong potential for development as an anticancer drug .
- Neuroprotective Effects : In vivo studies demonstrated that administration of this compound improved cognitive function in rodent models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques and enhanced cholinergic activity .
Comparative Analysis
To better understand the efficacy and versatility of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Morpholin-4-yl)pyridazin-3-amines | Structure | Moderate AChE inhibition |
| 4-Aryl-pyridazinones | Structure | Anticancer activity |
| Piperazine Derivatives | Structure | Antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry
1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one has shown promise in several areas of medicinal chemistry:
Neurological Disorders : The compound is being investigated for its potential to act as a lead compound in the treatment of neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for further exploration in conditions such as Alzheimer's disease and depression.
Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity : Similar compounds have demonstrated anticancer properties by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This highlights the potential for developing novel anticancer agents based on this compound's structure.
Monoamine Oxidase Inhibition
A study highlighted that certain piperazine derivatives related to this compound exhibited strong inhibitory effects on MAO-B, with IC50 values in the low micromolar range. This finding suggests that these derivatives could be beneficial in treating neurodegenerative diseases like Alzheimer's disease.
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | MAO-B Inhibitor | 0.013 | High |
| T3 | MAO-B Inhibitor | 0.039 | High |
Cytotoxicity Assessments
In vitro studies have assessed the cytotoxic effects of derivatives on fibroblast cell lines. Some displayed selective toxicity towards cancer cells while sparing healthy cells, indicating their potential as safe therapeutic agents.
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | Cytotoxicity | 120.6 | Non-toxic |
Comparison with Similar Compounds
Core Heterocyclic Variations
- Target Compound : Pyridazine core with morpholine and piperazine substituents.
- Analog 1 (BJ19957) : Replaces morpholine with 2-methylimidazole (C21H24N6O2, MW 392.45) .
- Analog 2 (E591-0052): Triazolo[4,3-b]pyridazine core with 3-methoxyphenylpiperazine and morpholinylpropanone (MW ~480 estimated) .
- Analog 3 (V030-0966) : Imidazo[1,2-a]pyridine core with chlorophenyl and trifluoromethylphenyl substituents (MW ~550 estimated) .
Substituent Effects
- Morpholine vs.
- Phenoxypropanone vs.
Pharmacological Properties
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
- Analog 1 (BJ19957) : Methylimidazole substitution may target kinases or GPCRs due to imidazole’s histidine-mimetic properties .
- Analog 2 (E591-0052) : The triazolo-pyridazine scaffold is common in kinase inhibitors (e.g., JAK/STAT pathways) .
Solubility and Bioavailability
- The target compound’s morpholine group likely improves aqueous solubility compared to Analog 1’s methylimidazole, which may reduce solubility but enhance membrane penetration .
- Analog 2’s triazolo-pyridazine core and methoxy group could lower solubility but increase metabolic stability .
Data Table: Structural and Functional Comparison
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves coupling a pyridazine-piperazine intermediate with a phenoxypropanone moiety. Key steps include:
- Coupling Reagents : Use HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base .
- Intermediate Preparation : Piperazine derivatives can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, 6-(morpholin-4-yl)pyridazin-3-yl piperazine intermediates are typically prepared by refluxing morpholine with halogenated pyridazines in the presence of a palladium catalyst .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.1 molar ratio of amine to carbonyl) and temperature (40–60°C) to minimize side products like unreacted intermediates or over-alkylation .
Basic: How should researchers characterize the molecular conformation and stability of this compound?
Answer:
- X-ray Crystallography : Determine crystal structure to analyze bond angles, dihedral angles (e.g., morpholine chair conformation, piperazine puckering), and intermolecular interactions (C–H···O, C–H···π) that stabilize the lattice .
- Thermal Analysis : Perform DSC (differential scanning calorimetry) to assess melting points and thermal degradation patterns.
- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. For example, the phenoxy group’s aromatic protons appear as a multiplet at δ 6.8–7.3 ppm .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Answer:
- Substituent Variation : Systematically modify the morpholine, pyridazine, or phenoxy groups. For example:
- Replace morpholine with piperidine or thiomorpholine to assess ring size/sulfur effects on target binding.
- Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the pyridazine ring to enhance electrophilic interactions .
- Biological Assays : Test modified analogs against kinase panels (e.g., EGFR, PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding assays. Compare IC values to establish SAR trends .
Advanced: What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values)?
Answer:
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays with known inhibitors.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to mitigate aggregation artifacts.
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and normalize activity to account for batch-to-batch variability .
Advanced: How can computational methods predict metabolic pathways or toxicity profiles?
Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate:
- Metabolism : Cytochrome P450 (CYP) isoform interactions (e.g., CYP3A4/2D6 liability).
- Toxicity : AMES mutagenicity or hERG channel inhibition risks.
- Docking Studies : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .
Basic: What are the critical purity thresholds and analytical methods for ensuring batch consistency?
Answer:
- Purity Standards : Aim for ≥95% purity (HPLC) for in vitro studies. For in vivo work, ≥98% purity is recommended to avoid off-target effects .
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 437.2) and rule out impurities like dealkylated byproducts .
Advanced: How can researchers address challenges in crystallizing this compound for structural studies?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane, ether).
- Temperature Gradients : Slow cooling (0.5°C/hr) from 50°C to 4°C promotes lattice formation.
- Additives : Introduce trace acetic acid or ethyl acetate to stabilize hydrogen-bonding networks .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group.
- Solvent : For stock solutions, use anhydrous DMSO (sealed under argon) to prevent oxidation .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Chemical Proteomics : Use photoaffinity probes or clickable analogs to pull down binding proteins from lysates.
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
Advanced: What mechanistic studies elucidate the compound’s role in modulating signaling pathways?
Answer:
- Western Blotting : Quantify phosphorylation changes in downstream targets (e.g., AKT, ERK) after treatment.
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
